1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol typically involves catalytic hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of 1-naphthol in the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions
Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.
These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol: This compound has additional methyl groups, which may affect its chemical and biological properties.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: The presence of a ketone group instead of a hydroxyl group results in different reactivity and applications.
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanamine: The amine group introduces different chemical properties and potential biological activities.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9,13H,2-5H2,1H3 |
InChI Key |
ZZAIKACKOJSLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.